[4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
Overview
Description
[4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE: is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group and an isoxazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine and isoxazole intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The isoxazole ring can be synthesized via cycloaddition reactions involving alkynes and nitrile oxides . The final step involves coupling the two intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally benign solvents. The process may also involve continuous flow techniques to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
[4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), Sodium methoxide (NaOMe)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced isoxazole derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE is studied for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and selectivity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, making it a candidate for treating hyperpigmentation disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of [4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block its activity.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-FLUOROBENZYL)PIPERAZINO][4-METHOXYPHENYL]METHANONE
- [4-(4-FLUOROBENZYL)-1-PIPERAZINYL][3,4,5-TRIMETHOXYPHENYL]METHANONE
Uniqueness
Compared to similar compounds, [4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE stands out due to its unique combination of a piperazine ring and an isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-28-19-8-4-17(5-9-19)20-14-21(29-24-20)22(27)26-12-10-25(11-13-26)15-16-2-6-18(23)7-3-16/h2-9,21H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQBZGHELIVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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